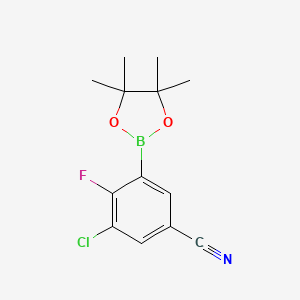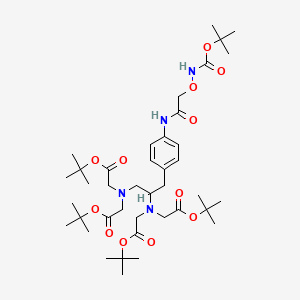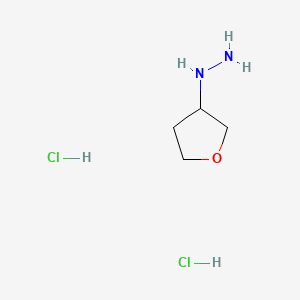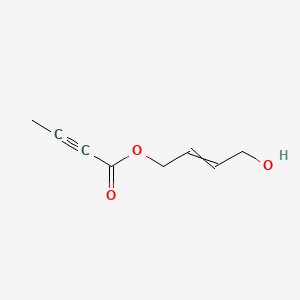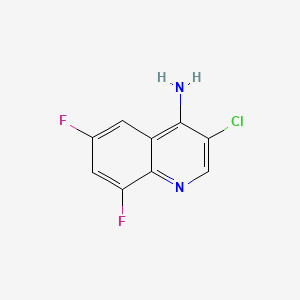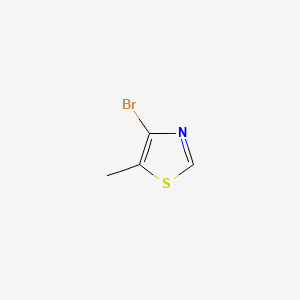![molecular formula C12H18N2O4 B580549 Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105664-04-7](/img/structure/B580549.png)
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Übersicht
Beschreibung
“Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It has an average mass of 254.282 Da and a monoisotopic mass of 254.126663 Da .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is represented by the formula C12H18N2O4 . The exact mass is 254.12700 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” include a molecular weight of 254.28200 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is often involved in synthetic chemistry applications, particularly in the synthesis of phenolic antioxidants and various neo fatty acids, alkanes, and their derivatives. These compounds have shown potential in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. For instance, synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been widely used in industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Their environmental occurrence, human exposure, and toxicity have been extensively studied, revealing their presence in various environmental matrices and potential health impacts (Runzeng Liu & S. Mabury, 2020). Additionally, natural neo acids and their analogs and derivatives, which demonstrate different biological activities, have been reviewed, showing the potential for future chemical preparations (V. Dembitsky, 2006).
Environmental Impact and Treatment
The compound and its derivatives are also studied for their environmental impact and treatment methods. For example, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has been investigated as a method to address the release of MTBE into the environment, which has generated significant public and governmental concern (L. Hsieh et al., 2011). Furthermore, the review of the environmental behavior and fate of MTBE has provided insights into its solubility in water, weak sorption to subsurface solids, and general resistance to biodegradation in groundwater, underscoring the challenges in mitigating its environmental impacts (P. Squillace et al., 1997).
Biodegradation Studies
The biodegradation and fate of related compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been summarized, highlighting the microorganisms capable of degrading ETBE aerobically and the potential limitations on ETBE metabolism due to its ether structure and slow degradation kinetics (S. Thornton et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-13-9(16)4-8(12)15/h4-7H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCJMCHUZWOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725589 | |
| Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
CAS RN |
1105664-04-7 | |
| Record name | tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


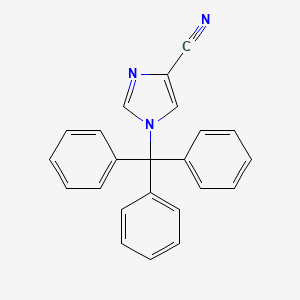
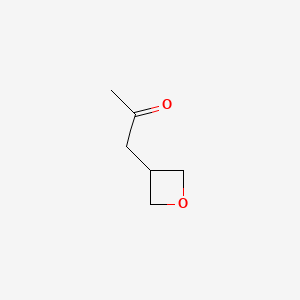
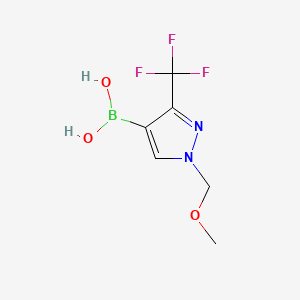
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)
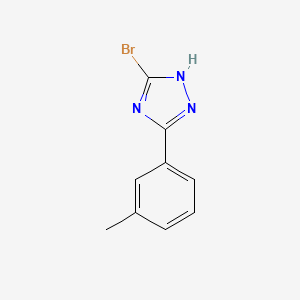
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)
